Cas no 77544-60-6 (Tetraethylene glycol monotosylate)

Tetraethylene glycol monotosylate 化学的及び物理的性質
名前と識別子
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- 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-[2-[2-(2-HYDROXYETHOXY)ETHOXY]ETHOXY]-1-(P-TOLUENESULFONYL)-ETHANOL
- Ethanol,2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 1-(4-methylbenzenesulfonate)
- [2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-4-methylbenzenesulfonate
- tetraethyleneglycol monotosylate
- tetraglycol-Ts
- toluene-4-sulfonic acid 2-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl ester
- Ts-tetraglycol
- Tetraethylene glycol p-toluenesulfonate
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl toluene-4-sulfonate
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl toluenesulfonate
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl tosylate
- Monotosylated tetraethylene glycol
- Tetraethylene glycol monotosylate
- Tos-PEG4
- toluene-4-sulfonic acid 2-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy)-ethyl ester
- Tos-PEG4-OH
- tetraethylene gly
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- MDL: MFCD22056303
- インチ: 1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3
- InChIKey: FGDJUEZBMFELRW-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 348.12400
- どういたいしつりょう: 348.12427427 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 13
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- ぶんしりょう: 348.4
- トポロジー分子極性表面積: 99.7
じっけんとくせい
- 密度みつど: 1.202 g/mL at 25 °C
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.507
- PSA: 110.67000
- LogP: 1.21000
Tetraethylene glycol monotosylate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H314
- 警告文: P280-P301+P310-P305+P351+P338-P310
- 危険物輸送番号:UN 2927 8(6.1) / PGII
- WGKドイツ:3
- 危険カテゴリコード: 25-34-36
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:
- 包装グループ:II
- ちょぞうじょうけん:2-8°C
- 危険レベル:6.1 (8)
Tetraethylene glycol monotosylate 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
Tetraethylene glycol monotosylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087694-25g |
Tetraethylene glycol monotosylate |
77544-60-6 | 97% | 25g |
¥5073.00 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC981-200mg |
Tetraethylene glycol monotosylate |
77544-60-6 | 98% | 200mg |
211.0CNY | 2021-07-10 | |
Ambeed | A887981-1g |
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |
77544-60-6 | 98% | 1g |
$69.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087694-5g |
Tetraethylene glycol monotosylate |
77544-60-6 | 97% | 5g |
¥1870.00 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20621-5g |
Tetraethylene glycol monotosylate |
77544-60-6 | 98% | 5g |
6840.0CNY | 2021-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087694-100g |
Tetraethylene glycol monotosylate |
77544-60-6 | 97% | 100g |
¥7008.00 | 2024-07-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H855657-5g |
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1-(p-toluenesulfonyl)-ethanol |
77544-60-6 | 98% | 5g |
¥1,899.00 | 2022-01-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 764388-1G |
Tetraethylene glycol <I>p</I>-toluenesulfonate |
77544-60-6 | 1g |
¥925.39 | 2023-11-22 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20621-5g |
PEG5-Tos |
77544-60-6 | 98% | 5g |
6840CNY | 2021-05-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-482394-1 g |
Tetraethylene glycol p-toluenesulfonate, |
77544-60-6 | 1g |
¥2,256.00 | 2023-07-11 |
Tetraethylene glycol monotosylate 関連文献
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Vanessa W. K. Ng,Pramod K. Avti,Mathieu Bédard,Tina Lam,Léonie Rouleau,Jean-Claude Tardif,éric Rhéaume,Frédéric Lesage,Ashok Kakkar J. Mater. Chem. B 2014 2 6334
-
Jian-Yong Liu,Pui-Chi Lo,Wing-Ping Fong,Dennis K. P. Ng Org. Biomol. Chem. 2009 7 1583
-
Zhaona Liu,Huacheng Zhang,Jie Han Org. Biomol. Chem. 2021 19 3287
-
Laura La Monica,Donato Monti,Giovanna Mancini,Marco Montalti,Luca Prodi,Nelsi Zaccheroni,Giuseppe D'Arcangelo,Roberto Paolesse New J. Chem. 2001 25 597
-
5. Electroorganic reactions. Part 55.Quinodimethane chemistry. Part 3. Transition metal complexes as inter- and intra-molecular redox catalysts for the electrosynthesis of poly(p-xylylene) (PPX) polymers and oligomersRobert G. Janssen,James H. P. Utley,Emmanuelle Carré,Evelyne Simon,Heike Schirmer J. Chem. Soc. Perkin Trans. 2 2001 1573
-
Jian-Yong Liu,Xiong-Jie Jiang,Wing-Ping Fong,Dennis K. P. Ng Org. Biomol. Chem. 2008 6 4560
-
Jeongmoo Lee,Seoyun Kim,Tae Hoon Kim,Seoung Ho Lee RSC Adv. 2020 10 26888
-
Rishi Sharma,Naresh Kottari,Yoann M. Chabre,Le?la Abbassi,Tze Chieh Shiao,René Roy Chem. Commun. 2014 50 13300
-
Rishi Sharma,Issan Zhang,Le?la Abbassi,Rabindra Rej,Dusica Maysinger,René Roy Polym. Chem. 2015 6 1436
-
Athelstan L. J. Beckwith,Kitty Drok,Bernard Maillard,Marie Degueil-Castaing,Annie Philippon cyclisation. Athelstan L. J. Beckwith Kitty Drok Bernard Maillard Marie Degueil-Castaing Annie Philippon Chem. Commun. 1997 499
Tetraethylene glycol monotosylateに関する追加情報
Introduction to Tetraethylene glycol monotosylate (CAS No. 77544-60-6)
Tetraethylene glycol monotosylate, with the chemical formula C₁₁H₁₆O₈S₂, is a significant compound in the field of chemical and pharmaceutical research. This compound, identified by its unique CAS No. 77544-60-6, has garnered attention due to its versatile applications in various scientific domains. As a derivative of tetraethylene glycol, it exhibits properties that make it valuable in the synthesis of complex molecules and as an intermediate in pharmaceutical manufacturing.
The molecular structure of Tetraethylene glycol monotosylate features a backbone of four ethylene glycol units, each terminated with a tosylate group. This configuration imparts a high degree of reactivity, making it an excellent candidate for use in organic synthesis and drug development. The presence of tosylate groups enhances its utility as a protecting group or a leaving group in various chemical reactions, facilitating the construction of more intricate molecular architectures.
In recent years, Tetraethylene glycol monotosylate has been extensively studied for its potential applications in medicinal chemistry. Its ability to participate in nucleophilic substitution reactions has made it a preferred choice for synthesizing biologically active compounds. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of Tetraethylene glycol monotosylate is its role in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The reactivity of Tetraethylene glycol monotosylate allows it to be incorporated into prodrug formulations, where it can be selectively cleaved to release the active therapeutic agent at the target site. This approach has shown promise in improving drug delivery systems, enhancing bioavailability, and reducing side effects.
Moreover, Tetraethylene glycol monotosylate has found utility in the field of polymer chemistry. Its incorporation into polymer matrices can modify the physical properties of these materials, leading to enhanced durability and functionality. For instance, researchers have utilized this compound to develop biodegradable polymers that are suitable for medical implants and drug delivery systems.
The synthesis of Tetraethylene glycol monotosylate typically involves the reaction of tetraethylene glycol with chlorotosyl chloride in the presence of a base catalyst. This reaction proceeds efficiently under controlled conditions, yielding high-purity product suitable for further applications. The synthetic pathway is optimized to minimize byproduct formation, ensuring that the final product meets stringent quality standards required for pharmaceutical use.
Recent advancements in green chemistry have also influenced the production of Tetraethylene glycol monotosylate. Researchers are exploring solvent-free reactions and catalytic methods that reduce environmental impact while maintaining high yields. These innovations align with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, Tetraethylene glycol monotosylate (CAS No. 77544-60-6) is a multifaceted compound with broad applications in pharmaceuticals, polymer chemistry, and organic synthesis. Its unique structural features and reactivity make it indispensable in modern chemical research. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, driving innovation across multiple industries.
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